molecular formula C13H14N2O3 B7813561 [2-(4-Hydroxyphenyl)-4,5-dimethylimidazol-1-yl]acetic acid

[2-(4-Hydroxyphenyl)-4,5-dimethylimidazol-1-yl]acetic acid

Cat. No.: B7813561
M. Wt: 246.26 g/mol
InChI Key: XSYQSYHBBLNZQI-UHFFFAOYSA-N
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Description

[2-(4-Hydroxyphenyl)-4,5-dimethylimidazol-1-yl]acetic acid: is a synthetic organic compound that features a unique imidazole ring substituted with a hydroxyphenyl group and a dimethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(4-Hydroxyphenyl)-4,5-dimethylimidazol-1-yl]acetic acid typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and an appropriate aldehyde.

    Substitution Reactions: The hydroxyphenyl group is introduced via electrophilic aromatic substitution, while the dimethyl groups are added through alkylation reactions.

    Acetic Acid Functionalization:

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlled temperatures, pressures, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.

    Reduction: The imidazole ring can be reduced under specific conditions to yield imidazolines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydroxyphenyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or amines can be used under basic conditions.

Major Products:

    Oxidation: Quinones and related compounds.

    Reduction: Imidazolines and other reduced derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.
  • Acts as a ligand in coordination chemistry.

Biology:

  • Investigated for its potential as an enzyme inhibitor.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Potential applications in drug development, particularly as an anti-inflammatory or antimicrobial agent.

Industry:

  • Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which [2-(4-Hydroxyphenyl)-4,5-dimethylimidazol-1-yl]acetic acid exerts its effects involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with active sites of enzymes, while the imidazole ring can coordinate with metal ions, influencing enzymatic activity and other biochemical pathways.

Comparison with Similar Compounds

    4-Hydroxyphenylacetic acid: Shares the hydroxyphenyl group but lacks the imidazole ring.

    Imidazole-4-acetic acid: Contains the imidazole ring but lacks the hydroxyphenyl group.

Uniqueness:

  • The combination of the hydroxyphenyl group and the imidazole ring in [2-(4-Hydroxyphenyl)-4,5-dimethylimidazol-1-yl]acetic acid provides unique chemical properties, such as enhanced binding affinity to biological targets and increased stability under various conditions.

Properties

IUPAC Name

2-[2-(4-hydroxyphenyl)-4,5-dimethylimidazol-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-8-9(2)15(7-12(17)18)13(14-8)10-3-5-11(16)6-4-10/h3-6,16H,7H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSYQSYHBBLNZQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C(=N1)C2=CC=C(C=C2)O)CC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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